molecular formula C19H15BrN2O4 B5142304 ethyl 3-{4-[(4-bromobenzoyl)amino]phenyl}-2-cyano-3-oxopropanoate

ethyl 3-{4-[(4-bromobenzoyl)amino]phenyl}-2-cyano-3-oxopropanoate

Cat. No. B5142304
M. Wt: 415.2 g/mol
InChI Key: GGYUGIHGAVGDFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-{4-[(4-bromobenzoyl)amino]phenyl}-2-cyano-3-oxopropanoate is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of organic compounds known as benzamides and is commonly used in the synthesis of various pharmaceutical drugs. The purpose of

Mechanism of Action

The exact mechanism of action of ethyl 3-{4-[(4-bromobenzoyl)amino]phenyl}-2-cyano-3-oxopropanoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the development and progression of various diseases. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in the development and progression of various diseases. The compound has also been shown to have anti-inflammatory, anti-cancer, and anti-viral properties.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 3-{4-[(4-bromobenzoyl)amino]phenyl}-2-cyano-3-oxopropanoate in lab experiments include its high purity, stability, and ease of synthesis. The compound is also readily available and affordable. However, the compound has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the use of ethyl 3-{4-[(4-bromobenzoyl)amino]phenyl}-2-cyano-3-oxopropanoate in scientific research. One direction is the development of novel drug delivery systems using the compound. Another direction is the synthesis of new pharmaceutical drugs using the compound as a building block. Additionally, the compound can be used as a tool for studying the mechanism of action of various drugs and for the development of new therapeutic strategies.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. The compound has been extensively used in the synthesis of various pharmaceutical drugs and has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, the compound also has some limitations, including its low solubility in water and potential toxicity. There are several future directions for the use of the compound in scientific research, including the development of novel drug delivery systems and the synthesis of new pharmaceutical drugs.

Synthesis Methods

The synthesis of ethyl 3-{4-[(4-bromobenzoyl)amino]phenyl}-2-cyano-3-oxopropanoate involves the reaction of 4-bromobenzoyl chloride with aniline in the presence of a base to form 4-[(4-bromobenzoyl)amino]benzoic acid. This acid is then treated with ethyl cyanoacetate and triethylamine to form this compound. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

Ethyl 3-{4-[(4-bromobenzoyl)amino]phenyl}-2-cyano-3-oxopropanoate has been extensively used in scientific research as a building block for the synthesis of various pharmaceutical drugs. It is commonly used in the synthesis of anti-inflammatory, anti-cancer, and anti-viral drugs. The compound has also been used in the development of novel drug delivery systems and as a tool for studying the mechanism of action of various drugs.

properties

IUPAC Name

ethyl 3-[4-[(4-bromobenzoyl)amino]phenyl]-2-cyano-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O4/c1-2-26-19(25)16(11-21)17(23)12-5-9-15(10-6-12)22-18(24)13-3-7-14(20)8-4-13/h3-10,16H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYUGIHGAVGDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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